2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide (molecular formula: C₂₁H₂₂ClN₃O₂S; molecular weight: 415.94 g/mol) is a heterocyclic acetamide derivative featuring:
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWODTVNHFJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.
Thioether Formation: The imidazole derivative is then reacted with a chlorophenyl thiol to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with 3,5-dimethylaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that imidazole-containing compounds can inhibit cancer cell proliferation. The compound's structural features may enhance its interaction with specific cellular targets involved in cancer progression. For example, derivatives have been tested in vitro against human cancer cell lines, showing promising results in reducing cell viability .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited significant inhibitory effects on mycobacterial enzymes critical for bacterial survival . Further in vivo studies are warranted to confirm these findings.
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing a series of imidazole-thioether derivatives revealed that one such derivative demonstrated potent activity against Mycobacterium tuberculosis H37Rv. The compound's mechanism involved the inhibition of vital mycobacterial enzymes, showcasing its potential as an antitubercular agent .
Case Study 2: Anticancer Activity
In another research effort, a similar compound was tested against various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and acetamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Analogs
2-({1-[(4-Chlorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
- Key Differences : Incorporates a hydroxymethyl group on the imidazole ring and a benzyl-linked 4-chlorophenyl group.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
Benzimidazole Derivatives
NAAB-496
- Structure : 2-({1-[(3,5-Dimethylphenyl)sulfonyl]-1H-benzimidazol-2-yl}sulfanyl)-N-[2-chloro-4-(methylsulfonyl)phenyl]acetamide.
- Key Differences : Features a benzimidazole core with sulfonyl and methylsulfonyl groups.
- ¹³C-NMR data (δ 166.3 ppm for C=O) aligns with acetamide carbonyl shifts .
Compound 7 (IJMS)
Thiadiazole and Pyrazole Analogs
4d (IHICPS)
- Structure : 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.
- Key Differences : Thiadiazole replaces imidazole; 4-chlorophenyl is on the thiadiazole ring.
- Impact : Thiadiazole’s electron-deficient nature may reduce bioavailability compared to imidazole derivatives .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Structural and Functional Comparison Table
Research Findings and Implications
- Bioavailability : Imidazole derivatives (e.g., target compound) generally exhibit better membrane permeability than benzimidazoles or thiadiazoles due to reduced polarity .
- Synthetic Flexibility : The target compound’s thioether linkage allows modular substitution, as seen in analogs like 6m (triazole) and NAAB-496 (sulfonyl) .
- Spectroscopic Trends : IR peaks for C=O (1678–1663 cm⁻¹) and C–N (1287–1136 cm⁻¹) are consistent across acetamide derivatives, aiding structural validation .
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with promising biological activities. Its structure features an imidazole ring, a thioether linkage, and aromatic substituents, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | CHClNOS | 403.90 g/mol |
The key features include:
- Imidazole Ring : Known for its role in various biological activities.
- Thioether Linkage : Enhances lipophilicity and biological interactions.
- Aromatic Substituents : Contribute to the compound's pharmacological profile.
Anticancer Properties
Research indicates that imidazole derivatives exhibit significant anticancer potential. The compound has been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as Raf kinase, which is crucial in cancer progression.
- Cytotoxic Effects : Studies have reported that related compounds can induce apoptosis in cancer cells, showcasing their potential as effective anticancer agents .
A comparative analysis of similar compounds reveals their IC values against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
| 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | A549 | 12 |
These findings suggest that the compound may have comparable efficacy to established anticancer agents.
Antimicrobial Activity
The presence of the imidazole and thioether functionalities is associated with antimicrobial properties. Compounds with similar structures have shown activity against a range of pathogens:
- Bacterial Inhibition : Imidazole derivatives are known to exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria .
A summary of antimicrobial activity for related compounds is presented below:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | P. aeruginosa | 8 µg/mL |
This data highlights the potential of the compound as an antimicrobial agent.
Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):
- Cytokine Inhibition : Studies indicate that similar compounds can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Case Studies
Several studies have examined the biological activity of imidazole derivatives closely related to our compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of imidazole-thioether compounds and evaluated their cytotoxicity against various cancer cell lines.
- Results indicated that modifications to the aromatic substituents significantly influenced anticancer activity.
-
Antimicrobial Screening :
- A study tested multiple imidazole derivatives against common bacterial strains.
- The results showed promising antibacterial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
